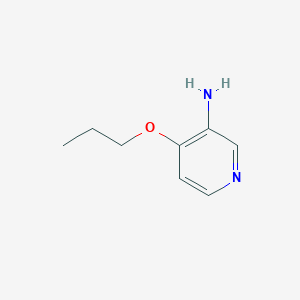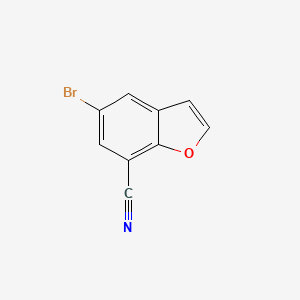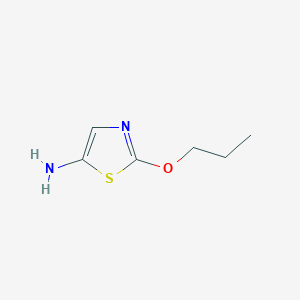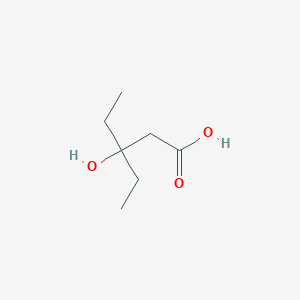![molecular formula C11H21NO B13318428 3-[(2-Ethylcyclohexyl)oxy]azetidine](/img/structure/B13318428.png)
3-[(2-Ethylcyclohexyl)oxy]azetidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(2-Ethylcyclohexyl)oxy]azetidine: is a four-membered heterocycle with significant importance in organic synthesis and medicinal chemistry . Its reactivity is driven by ring strain, yet it remains more stable than related aziridines, allowing for both ease of handling and unique reactivity under appropriate conditions.
Vorbereitungsmethoden
Synthetic Routes:: Several synthetic routes lead to 3-[(2-Ethylcyclohexyl)oxy]azetidine . One common approach involves cyclization of an appropriate precursor, such as an amine or amide, under specific conditions. For example, a ring-closing reaction between an amine and an epoxide can yield the desired azetidine ring.
Reaction Conditions:: The cyclization typically occurs under mild conditions, often using Lewis acids or other catalysts. The choice of reagents and conditions depends on the specific precursor and desired stereochemistry.
Industrial Production:: While industrial-scale production methods may vary, researchers have explored scalable routes to synthesize this compound. These methods aim for efficiency, cost-effectiveness, and high yields.
Analyse Chemischer Reaktionen
Reactivity::
3-[(2-Ethylcyclohexyl)oxy]azetidine: participates in various reactions, including:
Ring-opening reactions: Cleavage of the azetidine ring to form open-chain compounds.
Functionalization reactions: Introduction of substituents (e.g., alkyl, aryl) at different positions on the ring.
Cycloadditions: Formation of larger rings by combining azetidine with other molecules.
Lewis acids: Facilitate ring closure.
Nucleophiles: Participate in ring-opening reactions.
Electrophiles: Enable functionalization.
Major Products:: The specific products depend on the reaction conditions and starting materials. Ring-opening reactions yield open-chain compounds, while functionalization reactions introduce diverse substituents.
Wissenschaftliche Forschungsanwendungen
Chemistry:: Researchers explore 3-[(2-Ethylcyclohexyl)oxy]azetidine as a building block for novel organic molecules, including polymers and spirocycles .
Biology and Medicine::Drug discovery: Scientists investigate its potential as a scaffold for designing bioactive compounds.
Chiral templates: The unique geometry of the azetidine ring makes it valuable for asymmetric synthesis.
Industry:: Applications span from fine chemicals to materials science, where the compound’s stability and reactivity play crucial roles.
Wirkmechanismus
The exact mechanism by which 3-[(2-Ethylcyclohexyl)oxy]azetidine exerts its effects depends on its specific use. It may interact with molecular targets or modulate biological pathways, but detailed studies are ongoing.
Vergleich Mit ähnlichen Verbindungen
While 3-[(2-Ethylcyclohexyl)oxy]azetidine stands out due to its unique structure, it shares similarities with other azetidines and related heterocycles. Further research can reveal its distinct advantages.
Eigenschaften
Molekularformel |
C11H21NO |
|---|---|
Molekulargewicht |
183.29 g/mol |
IUPAC-Name |
3-(2-ethylcyclohexyl)oxyazetidine |
InChI |
InChI=1S/C11H21NO/c1-2-9-5-3-4-6-11(9)13-10-7-12-8-10/h9-12H,2-8H2,1H3 |
InChI-Schlüssel |
UFKGLCGNUKPJDS-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1CCCCC1OC2CNC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[2-Chloro-6-(1H-imidazol-1-yl)phenyl]ethan-1-one](/img/structure/B13318346.png)



![4-{[(2-Bromo-5-chlorophenyl)methyl]amino}butan-2-ol](/img/structure/B13318377.png)



![1-Imidazo[2,1-b][1,3]thiazol-6-ylmethanamine hydrobromide](/img/structure/B13318414.png)




![4-Chloro-1-[(5-methylthiophen-3-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13318449.png)
